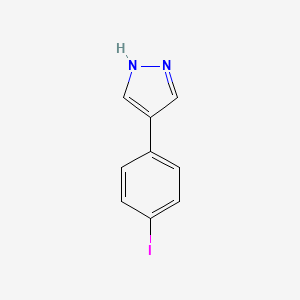

4-(4-Iodophenyl)-1H-pyrazole

Übersicht

Beschreibung

4-(4-Iodophenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. The presence of an iodine atom on the phenyl ring makes this compound particularly interesting for various chemical reactions and applications. It is used in various fields, including medicinal chemistry, materials science, and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Iodophenyl)-1H-pyrazole typically involves the reaction of 4-iodoaniline with hydrazine derivatives. One common method is the cyclization of 4-iodophenylhydrazine with 1,3-diketones under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or acetic acid, and the temperature is usually maintained between 60-100°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts, such as palladium or copper, can enhance the reaction efficiency and yield. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Iodination of Pyrazoles

The synthesis of 4-(4-Iodophenyl)-1H-pyrazole can be achieved through iodination reactions involving pyrazole derivatives. Typically, this involves the reaction of 1-methyl-1H-pyrazole with iodine or iodinating agents, leading to selective introduction of iodine into the aromatic system.

CuI-Catalyzed Coupling Reactions

Recent studies have demonstrated that 4-iodo-1H-pyrazoles can undergo CuI-catalyzed coupling reactions with alcohols to form 4-alkoxy-1H-pyrazoles. The optimal conditions for this reaction include using excess alcohol and potassium t-butoxide, along with CuI and specific ligands under microwave irradiation . This method has been successfully applied to synthesize various derivatives, including compounds relevant for biological activity.

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| CuI-Coupling with Alcohols | CuI (20 mol%), Ligand (20 mol%), 130 °C | Up to 66% |

| Iodination | Iodine or iodinating agents | Variable |

Alkoxylation

The direct alkoxylation of this compound has been explored using alcohols in the presence of copper(I) iodide as a catalyst. The reaction typically yields various alkoxy-substituted pyrazoles, which can serve as intermediates for further transformations .

N-Allylation

In addition to alkoxylation, N-allylation of this compound can be performed using allyl bromide under basic conditions, yielding high yields of N-allylated products. Subsequent reactions can involve migration of double bonds or further coupling reactions to form complex structures .

Claisen Rearrangement

The Claisen rearrangement has also been utilized in the transformation of derivatives obtained from the aforementioned reactions. For instance, treatment of specific intermediates with strong bases leads to rearranged products that can exhibit enhanced biological activities .

Wissenschaftliche Forschungsanwendungen

4-(4-Iodophenyl)-1H-pyrazole has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of various bioactive molecules, including anti-inflammatory, anticancer, and antimicrobial agents.

Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands.

Wirkmechanismus

The mechanism of action of 4-(4-Iodophenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of enzymes or receptors by binding to the active site and blocking the biological activity. The iodine atom can enhance the binding affinity through halogen bonding interactions. The molecular targets and pathways involved vary depending on the specific bioactive derivative synthesized from this compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Iodophenol: An aromatic compound with similar iodine substitution, used in various coupling reactions.

4-Iodoaniline: Another iodine-substituted aromatic compound, used as a precursor in the synthesis of 4-(4-Iodophenyl)-1H-pyrazole.

4-Iodobenzoic Acid: Used in organic synthesis and as a building block for more complex molecules.

Uniqueness

This compound is unique due to its pyrazole ring structure combined with an iodine-substituted phenyl group. This combination provides a versatile platform for further functionalization and derivatization, making it valuable in various fields of research and industry.

Biologische Aktivität

4-(4-Iodophenyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities and applications. Its structure allows it to act as a pharmacophore in various therapeutic contexts, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and relevant case studies.

The synthesis of this compound typically involves the reaction of 4-iodoaniline with hydrazine derivatives. Common methods include cyclization with 1,3-diketones under acidic or basic conditions, often in solvents like ethanol or acetic acid at temperatures between 60-100°C. Industrial production can be optimized using continuous flow reactors and catalysts such as palladium or copper to enhance yield and efficiency.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. The iodine atom in its structure enhances binding affinity through halogen bonding interactions. This compound has been shown to interact with various molecular targets, leading to inhibition of inflammatory pathways and cancer cell proliferation .

Anti-inflammatory Activity

Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, in vitro studies have demonstrated that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Compounds derived from this pyrazole have shown COX-2 inhibitory activity with IC50 values ranging from 0.02–0.04 μM, outperforming traditional anti-inflammatory drugs like celecoxib .

Anticancer Activity

Several studies have explored the anticancer potential of this compound derivatives. For example, compounds synthesized from this scaffold have been tested against various cancer cell lines, including lung cancer cells (A549). These studies revealed that some derivatives induce apoptosis and inhibit tubulin polymerization, which is vital for cancer cell division .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been documented. Research shows that certain derivatives possess significant antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans. The presence of electron-withdrawing groups enhances this activity, making these compounds promising candidates for developing new antimicrobial agents .

Case Studies

Eigenschaften

IUPAC Name |

4-(4-iodophenyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2/c10-9-3-1-7(2-4-9)8-5-11-12-6-8/h1-6H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBBBUABTHGEFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNN=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1399654-06-8 | |

| Record name | 4-(4-iodophenyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.